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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroanisole

Cat. No.: B1268318 Get Quote

An In-depth Technical Guide to the ¹³C NMR of 4-Bromo-2-fluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic

Resonance (NMR) spectrum of 4-Bromo-2-fluoro-6-nitroanisole. Due to the absence of direct

experimental data in the public domain, this paper presents predicted chemical shifts based on

established substituent effects on the benzene ring. It also outlines a standard experimental

protocol for acquiring such a spectrum.

Predicted ¹³C NMR Spectroscopic Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment

of each carbon atom. In substituted benzenes, the position of a resonance is influenced by the

electron-donating or electron-withdrawing nature of the substituents. For 4-Bromo-2-fluoro-6-
nitroanisole, the methoxy (-OCH₃), bromo (-Br), fluoro (-F), and nitro (-NO₂) groups all exert

distinct effects on the chemical shifts of the aromatic carbons.

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Bromo-2-fluoro-
6-nitroanisole. These values are estimated based on the additive effects of the substituents on

the benzene ring, drawing from general principles and data for similarly substituted anisoles

and other aromatic compounds.[1][2][3]
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity (in ¹H-
coupled spectrum)

Coupling
Constants

C1 (-OCH₃) 148 - 152 Singlet -

C2 (-F) 153 - 157 (d) Doublet ¹J(C-F) ≈ 240-260 Hz

C3 (-H) 115 - 120 (d) Doublet ¹J(C-H) ≈ 160-170 Hz

C4 (-Br) 110 - 115 Singlet -

C5 (-H) 125 - 130 (d) Doublet ¹J(C-H) ≈ 160-170 Hz

C6 (-NO₂) 140 - 145 Singlet -

-OCH₃ 56 - 62 Quartet ¹J(C-H) ≈ 145-155 Hz

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum

of an aromatic compound like 4-Bromo-2-fluoro-6-nitroanisole.

2.1 Sample Preparation

Compound: 4-Bromo-2-fluoro-6-nitroanisole (ensure high purity). The compound appears

as a white to yellowish solid with a melting point of 57-61°C.[4]

Solvent: Deuterated chloroform (CDCl₃) is a common choice for aromatic compounds. Other

potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone

(acetone-d₆).

Concentration: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of the

deuterated solvent in a standard 5 mm NMR tube.

Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical

shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent

peak.
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2.2 NMR Spectrometer and Parameters

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and sensitivity.

Nucleus: ¹³C

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker

instruments) is typically performed to obtain a spectrum with singlets for each carbon. For

multiplicity information, a proton-coupled or DEPT (Distortionless Enhancement by

Polarization Transfer) experiment can be run.

Acquisition Parameters:

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary

carbons.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 0-220 ppm.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.

Temperature: Standard probe temperature (e.g., 298 K).

2.3 Data Processing

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz)

to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier

transformation.

Phasing: Manually or automatically phase the spectrum to obtain pure absorption

lineshapes.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent

peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of 4-Bromo-2-fluoro-6-nitroanisole
and the numbering of the carbon atoms.

Caption: Molecular structure of 4-Bromo-2-fluoro-6-nitroanisole.

Logical Workflow for Spectrum Analysis
The process of analyzing the ¹³C NMR spectrum of 4-Bromo-2-fluoro-6-nitroanisole follows a

logical progression from data acquisition to structural elucidation.
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Caption: Workflow for ¹³C NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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